molecular formula C8H12O B13468123 3-Tert-butylcyclobut-2-en-1-one

3-Tert-butylcyclobut-2-en-1-one

Cat. No.: B13468123
M. Wt: 124.18 g/mol
InChI Key: BRCFXKWYHCFNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butylcyclobut-2-en-1-one is an organic compound characterized by a cyclobutene ring substituted with a tert-butyl group at the third position and a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylcyclobut-2-en-1-one typically involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot reaction . The reaction conditions often include the use of a strong base such as sodium tert-butoxide (NaOtBu) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylcyclobut-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclobutene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Tert-butylcyclobut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butylcyclobut-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to form stable intermediates during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclobut-2-en-1-one: Lacks the tert-butyl group, making it less sterically hindered.

    3-Methylcyclobut-2-en-1-one: Has a smaller methyl group instead of the tert-butyl group, affecting its reactivity and steric properties.

    3-Phenylcyclobut-2-en-1-one: Contains a phenyl group, which introduces aromaticity and different electronic effects.

Uniqueness

3-Tert-butylcyclobut-2-en-1-one is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying steric effects in organic reactions and for synthesizing sterically hindered molecules.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-tert-butylcyclobut-2-en-1-one

InChI

InChI=1S/C8H12O/c1-8(2,3)6-4-7(9)5-6/h4H,5H2,1-3H3

InChI Key

BRCFXKWYHCFNJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.